3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

説明

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS: Not explicitly provided in evidence; structurally related to CAS 10185-71-4 for its para-substituted analog) is an aromatic amine featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and an aniline moiety at the 3-position. This compound is of interest in medicinal chemistry due to the bioactivity associated with 1,2,4-oxadiazoles, which are found in drugs targeting conditions such as epilepsy, Alzheimer’s disease, and bacterial infections .

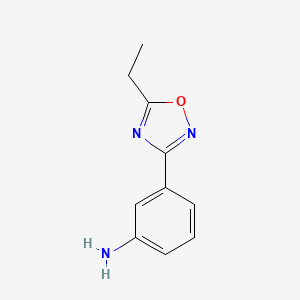

Structure

2D Structure

特性

IUPAC Name |

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCJFRBTBUSWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-74-6 | |

| Record name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

科学的研究の応用

Pharmacological Applications

Antiviral Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles, including 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, exhibit significant antiviral activity. These compounds are being investigated for their potential in drug development aimed at treating viral infections. The unique structure of the oxadiazole ring contributes to its ability to interact with viral proteins and inhibit replication processes.

Cancer Therapy

Oxadiazole derivatives have been recognized for their role as selective inhibitors of human carbonic anhydrase isoforms, which are implicated in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may modulate pathways involved in inflammation and pain signaling, making it a candidate for treating metabolic and inflammatory diseases such as type 2 diabetes and obesity.

Material Science Applications

Polymer Chemistry

In materials science, this compound is being explored as a building block for synthesizing advanced polymers. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymer matrices when incorporated into composite materials.

Electrochemical Applications

The compound has shown promise in electrochemical applications due to its conductive properties. It can be utilized in the development of sensors and electronic devices where efficient charge transport is critical.

Agricultural Applications

Pesticide Development

Research indicates that oxadiazole derivatives can possess herbicidal and fungicidal properties. This compound is being studied for its potential use in developing new agrochemicals aimed at controlling pests and diseases in crops.

Case Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of this compound against influenza virus strains. The results demonstrated a significant reduction in viral titers when treated with this compound compared to controls. The mechanism was attributed to the inhibition of viral neuraminidase activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with this compound resulted in dose-dependent apoptosis. The compound was found to activate caspase pathways leading to programmed cell death while sparing normal cells.

作用機序

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations: Ethyl vs. Methyl

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0)

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Physical Properties : Melting point = 79°C; predicted boiling point = 374.8°C; density = 1.229 g/cm³ .

- Lipophilicity : The methyl group increases lipophilicity compared to unsubstituted oxadiazoles, but less so than ethyl. Predicted logP values suggest moderate solubility in organic solvents .

- Synthesis : Prepared via cyclization reactions, e.g., using sodium amide in liquid ammonia, though yields are moderate (32–54%) .

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

- Molecular Formula : C₁₀H₁₁N₃O (inferred).

- Commercial Availability : Priced at €814.30–$353 per gram (para-substituted analog, CAS 10185-71-4), indicating higher synthesis complexity compared to methyl derivatives .

Key Differences

| Property | 3-(5-Methyl-) | 3-(5-Ethyl-) (Inferred) |

|---|---|---|

| Molecular Weight | 175.19 | ~189.22 (estimated) |

| Melting Point | 79°C | Not reported |

| Predicted logP | ~2.5 | ~3.0 |

| Price (1g) | Discontinued | €814.30 |

Substituent Position: Meta vs. Para

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4)

- Structure : Para-substituted aniline with a 5-ethyl-oxadiazole.

- Applications : Used in organic synthesis; priced higher (€814.30/g) than meta-substituted analogs, possibly due to steric or electronic effects favoring para-substitution in certain reactions .

This compound

- Reactivity : The meta-substitution may alter electronic effects, influencing reactivity in coupling reactions or hydrogen bonding compared to para analogs.

Heterocyclic and Functional Group Modifications

N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (CAS 1448256-08-3)

- Structure : Incorporates fluorine (electron-withdrawing) and allyl groups.

- Impact : Fluorine enhances metabolic stability; allyl groups may introduce steric hindrance .

3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CID 50989662)

- Structure : Tetrahydrofuran (oxolane) ring at the 5-position.

- Properties : Increased polarity due to the oxygen-rich oxolane, improving aqueous solubility .

3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline

- Reactivity : Chloromethyl group enables further functionalization (e.g., nucleophilic substitution), enhancing utility in drug derivatization .

生物活性

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with ethyl-substituted oxadiazole precursors. The chemical structure is characterized by the presence of an aniline moiety linked to an ethyl-substituted oxadiazole ring. Its molecular formula is .

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

-

Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) with IC50 values in the micromolar range .

Cell Line IC50 (µM) HeLa 12.5 CaCo-2 15.0 MCF-7 10.0 - Mechanism of Action : The mechanism often involves induction of apoptosis as evidenced by increased levels of p53 and caspase activation in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Activity against Pathogens : Research has shown that oxadiazole derivatives can effectively inhibit pathogenic bacteria such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. For example, analogues demonstrated effective killing kinetics comparable to standard antimicrobial agents .

Pathogen MIC (µg/mL) C. difficile 6 E. faecium 8

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds containing the oxadiazole moiety have been associated with:

- Anti-inflammatory effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

A notable study investigated the efficacy of various oxadiazole derivatives in a clinical setting:

- Study on Cancer Cell Lines : A series of synthesized oxadiazole compounds were tested against multiple cancer cell lines. The study found that modifications to the oxadiazole ring could enhance cytotoxicity significantly compared to unmodified versions .

- Antimicrobial Testing : In a controlled environment, several oxadiazole derivatives were tested for their ability to inhibit growth in pathogenic bacteria. Results indicated that certain structural modifications led to increased potency against resistant strains .

Q & A

Q. What are the established synthetic routes for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by functionalization. For example:

- Route 1: React 3-cyanoaniline with hydroxylamine hydrochloride in ethanol/water under reflux to form the amidoxime intermediate. Subsequent cyclization with ethyl chlorooxoacetate generates the oxadiazole ring .

- Route 2: Reductive amination of paraformaldehyde with a preformed oxadiazole-aniline derivative (e.g., 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline) using NaBH₄ in methanol can introduce alkyl substituents .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm, multiplet, 4H for aniline).

- Ethyl group (δ 1.3 ppm, triplet for CH₃; δ 2.8 ppm, quartet for CH₂).

- Oxadiazole protons are typically deshielded (δ 8.0–8.5 ppm) .

- IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–O (1250–1300 cm⁻¹) confirm the oxadiazole ring .

- Mass Spectrometry: Exact mass (calculated for C₁₀H₁₂N₃O: 190.0975) should match experimental ESI-MS or HRMS data. Fragmentation patterns often show loss of the ethyl group (m/z 161) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethyl vs. methyl) on the oxadiazole ring influence the compound’s electronic properties and biological activity?

Methodological Answer:

- Electronic Effects: The ethyl group increases electron-donating capacity compared to methyl, altering the oxadiazole’s resonance stability. Cyclic voltammetry can quantify redox potentials, while DFT calculations (e.g., Gaussian) model HOMO/LUMO distributions .

- Biological Implications: In anti-Pneumocystis assays, ethyl substitution may enhance membrane permeability due to increased lipophilicity (logP ~1.9 vs. 1.5 for methyl). Compare IC₅₀ values in cell-based assays using methyl/ethyl analogs .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

Methodological Answer:

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

- HPLC vs. Elemental Analysis:

- HPLC Purity >99% but C/H/N Deviations: Likely due to hygroscopicity or solvent retention. Dry samples at 60°C under vacuum before elemental analysis.

- Persistent Discrepancies: Characterize by LC-MS to identify co-eluting impurities with similar retention times. Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for better resolution .

Q. What strategies mitigate tautomerism-related issues in NMR characterization of the oxadiazole ring?

Methodological Answer:

Q. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。